H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2
Description
This compound is a synthetic peptide composed of alternating D- and L-amino acids (denoted "DL"), featuring a C-terminal amide modification. Its sequence includes multiple tryptophan (Trp) residues, arginine (Arg), lysine (Lys), proline (Pro), glutamine (Gln), phenylalanine (Phe), and leucine (Leu). The repeated Trp residues may contribute to hydrophobic interactions or fluorescence properties, while Pro residues could introduce structural rigidity. However, specific functional data for this compound remain unpublished.
Properties
Molecular Formula |
C81H110N20O12 |
|---|---|
Molecular Weight |
1555.9 g/mol |
IUPAC Name |
2-[[2-[[1-[6-amino-2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C81H110N20O12/c1-46(2)37-61(70(85)103)94-72(105)62(38-47(3)4)95-75(108)65(41-50-44-90-57-26-12-9-22-53(50)57)98-73(106)63(39-48-19-6-5-7-20-48)96-76(109)64(40-49-43-89-56-25-11-8-21-52(49)56)97-71(104)59(31-32-69(84)102)92-74(107)66(42-51-45-91-58-27-13-10-23-54(51)58)99-78(111)68-30-18-36-101(68)80(113)60(28-14-15-33-82)93-77(110)67-29-17-35-100(67)79(112)55(83)24-16-34-88-81(86)87/h5-13,19-23,25-27,43-47,55,59-68,89-91H,14-18,24,28-42,82-83H2,1-4H3,(H2,84,102)(H2,85,103)(H,92,107)(H,93,110)(H,94,105)(H,95,108)(H,96,109)(H,97,104)(H,98,106)(H,99,111)(H4,86,87,88) |
InChI Key |
QDZOEBFLNHCSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 depends on its specific biological target. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved may include signal transduction, cellular uptake, and modulation of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares key structural and functional attributes of the target compound with analogs from available literature:
Functional and Metabolic Insights
Tryptophan (Trp) Utilization
The target compound’s three Trp residues may influence its interaction with serotoninergic or immune pathways, as Trp is a precursor for serotonin, melatonin, and kynurenine metabolites .
DL-Amino Acid Configuration
The DL-configuration is rare in natural peptides but common in synthetic analogs to resist enzymatic cleavage. For example, D-Arg in Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 enhances stability in serum . This suggests the target compound may exhibit prolonged half-life in biological systems compared to all-L analogs.
Comparative Stability and Bioactivity
- ’s Dnp-modified peptide : The Dnp group and methylated Cys improve stability and detection but may reduce cell permeability due to increased hydrophobicity.
- ’s charged peptide : The presence of Glu and Arg suggests solubility in aqueous environments, contrasting with the target compound’s hydrophobic Trp/Leu clusters.
- ’s quantum chemical model : Highlights the utility of computational methods for predicting peptide-receptor interactions, a technique applicable to the target compound .
Biological Activity
The compound H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Trp-DL-Gln-DL-Trp-DL-Phe-DL-Trp-DL-Leu-DL-Leu-NH2 is a synthetic peptide composed of various amino acids, including both D- and L-forms. This unique composition allows for diverse biological activities, making it a subject of interest in pharmacological and biochemical research. This article reviews the biological activities attributed to this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Composition and Structure
The peptide consists of the following amino acids:
| Amino Acid | Type | Position |
|---|---|---|
| Arginine (Arg) | D | 1 |
| Proline (Pro) | D | 2 |
| Lysine (Lys) | D | 3 |
| Proline (Pro) | D | 4 |
| Tryptophan (Trp) | D | 5 |
| Glutamine (Gln) | D | 6 |
| Tryptophan (Trp) | D | 7 |
| Phenylalanine (Phe) | D | 8 |
| Tryptophan (Trp) | D | 9 |
| Leucine (Leu) | D | 10 |
| Leucine (Leu) | D | 11 |
The presence of both D- and L-amino acids contributes to the compound's stability and bioactivity, influencing its interaction with biological targets.
Antinociceptive Effects
Research indicates that peptides with similar sequences exhibit antinociceptive properties, potentially acting on opioid receptors. For instance, modifications to the proline residue in related peptides have shown significant impacts on receptor binding affinity and analgesic activity . The presence of tryptophan and phenylalanine is particularly noted for enhancing binding to opioid receptors, which could suggest similar mechanisms for this compound.
Cognitive Function
D-amino acids are implicated in cognitive processes. Studies have suggested that they may serve as biomarkers for cognitive decline and dementia risk . Given that this peptide contains several D-amino acids, it could potentially influence cognitive functions through modulation of neurotransmitter systems.
Anticancer Potential
Emerging evidence suggests that certain peptides can possess anticancer properties. A comparative analysis of amino acid distributions in anticancer versus non-anticancer peptides indicates that specific residues, including those present in this compound, might be favorable for anticancer activity .
The mechanisms underlying the biological activities of this peptide likely involve:
- Receptor Binding: The arrangement of aromatic amino acids may facilitate binding to various receptors, including opioid and neurotransmitter receptors.
- Modulation of Signaling Pathways: By interacting with specific enzymes or receptors, the peptide can influence cellular signaling pathways related to pain perception, cognition, and cellular proliferation.
- Stability Against Enzymatic Degradation: The incorporation of D-amino acids enhances resistance to proteolytic degradation, prolonging the peptide's bioavailability in physiological environments.
Case Studies and Research Findings
- Analgesic Peptide Development: A study focused on the design of analgesic peptides highlighted the importance of structural modifications for enhancing receptor affinity. The findings suggest that similar strategies could be applied to this compound to optimize its analgesic potential .
- Cognitive Biomarkers: Research into D-amino acids has identified their role as cognitive function markers. The implications for this peptide could extend to its use in diagnosing or treating cognitive impairments .
- Anticancer Activity: A comparative study of peptide sequences indicated that specific configurations can enhance anticancer properties. Further investigation into H-DL-Arg-DL-Pro... could elucidate its potential in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
